molecular formula C15H12N4O5 B14092837 N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

Cat. No.: B14092837
M. Wt: 328.28 g/mol
InChI Key: CRBRQYBRYQGGEW-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a pyrazole ring, a nitro group, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The chromene moiety is then introduced through a condensation reaction involving 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. The final step involves the formation of the carboxamide linkage, which is achieved by reacting the intermediate with an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, reduced chromene compounds, and amine derivatives of the original compound .

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a pyrazole ring, nitro group, and chromene moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H12N4O5/c1-7-13(8(2)18-17-7)16-14(20)11-6-9-5-10(19(22)23)3-4-12(9)24-15(11)21/h3-6H,1-2H3,(H,16,20)(H,17,18)

InChI Key

CRBRQYBRYQGGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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